Isopropenylmagnesium bromide

概要

説明

Synthesis Analysis

Isopropenylmagnesium bromide can be prepared by the reaction of isopropenyl chloride with magnesium metal in a suitable solvent like diethyl ether or tetrahydrofuran (THF). The synthesis of related organomagnesium compounds involves similar methodologies, where the halogenated precursor undergoes a halogen-magnesium exchange reaction. For example, α-bromonitriles undergo bromine–magnesium exchange with isopropylmagnesium bromide, forming new functionalized organomagnesium species which react smoothly with various electrophiles, providing products like silyl ethers, stannanes, and alkenes (Thibonnet & Knochel, 2000).

科学的研究の応用

Synthesis of Fluorsilanes : Isopropenylmagnesium bromide reacts with chlorosilanes to produce isopropenyl derivatives of disilane and trisilane, which undergo rearrangement with sulfuric acid to yield fluorsilanes. This process involves an intramolecular rearrangement providing a framework for SiC(CH3)2Si grouping in the molecule (Kumada, Naka, & Ishikawa, 1964).

Formation of Isopropenyl Ketones : When reacted with carboxylic acids, esters, and acid anhydrides, this compound primarily produces isopropenyl ketones. This reaction highlights its utility in the synthesis of complex organic compounds (Watanabe, Suga, Fujita, & Saitǒ, 1977).

Desulfurization in Homogeneous Nickel Catalysis : In the presence of bis-(triphenylphosphino)-nickel(II) chloride, isopropylmagnesium bromide reduces vinyl sulfides stereospecifically to olefins. This method is a key step in the synthesis of certain sex pheromones, demonstrating its application in complex organic syntheses (Trost & Ornstein, 1981).

Stereoselective Synthesis of Hydroxynonenoic Acid : this compound is used in the diastereoselective synthesis of chiral aldehydes and the subsequent production of allylic alcohols. This process is crucial in the total syntheses of jaspamide and geodiamolide (Schmidt, Siegel, & Mundinger, 1988).

Polymer Chemistry : this compound is instrumental in producing isotactic and stereoblock poly(methyl methacrylates), demonstrating its role in polymer chemistry and the control of stereochemistry in polymerization (Allen & Mair, 1984).

作用機序

Safety and Hazards

Isopropenylmagnesium bromide is a highly flammable liquid and vapor. It reacts violently with water, releasing flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and is suspected of causing cancer .

特性

IUPAC Name |

magnesium;prop-1-ene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNGRHDUJIVHQT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

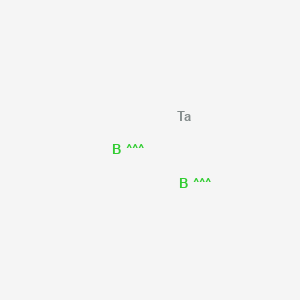

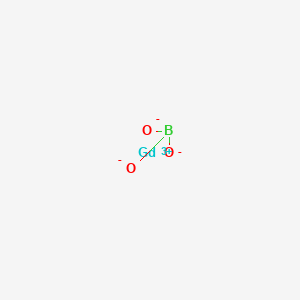

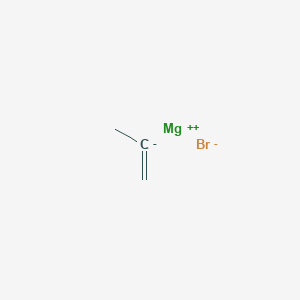

C[C-]=C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of Isopropenylmagnesium bromide in organic synthesis?

A1: this compound (also known as isopropenyl Grignard reagent) serves as a valuable reagent for introducing isopropenyl groups into organic molecules. Its reactivity stems from the nucleophilic character of the carbon atom bonded to magnesium. This property allows it to react with a variety of electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.

Q2: How does this compound react with carboxylic acids, esters, and acid anhydrides?

A2: The reaction of this compound with carboxylic acids, esters, and acid anhydrides primarily yields a mixture of isopropenyl ketones and isopropenyl alcohols . The dominance of isopropenyl ketones as the major product, as opposed to the expected tertiary alcohols, is a noteworthy characteristic of these reactions.

Q3: Can you provide an example of this compound's role in constructing complex molecules?

A3: In the total synthesis of (+)-peloruside A, a potent microtubule stabilizer, this compound was employed to introduce a key structural motif . Specifically, it reacted with a complex Weinreb amide, leading to the formation of a hydroxyenone intermediate through a process involving addition and subsequent cleavage of a C8 acetate ester.

Q4: How does the presence of copper(I) iodide influence the reactivity of this compound?

A4: Copper(I) iodide plays a crucial role in modulating the regioselectivity of this compound reactions. In the synthesis of Eremophilane derivatives, copper(I) iodide facilitated the regioselective ring opening of epoxides by this compound . This regiochemical control is essential for achieving the desired product structure and avoiding the formation of unwanted isomers.

Q5: Are there any stereochemical aspects to consider when using this compound?

A5: Yes, stereochemistry is a significant factor. For example, during the synthesis of oxazolidinonyl-fused piperidines, researchers utilized a chelation-controlled addition of this compound to a chiral aldehyde . This strategy ensured that the isopropenyl group and another substituent (tert-butyldimethylsilyloxymethyl) were introduced on the same face of the newly formed five-membered oxazolidinone ring, highlighting the importance of controlling stereochemistry for desired product outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)

![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)

![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)